![molecular formula C20H16ClN5O2 B2495263 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 894067-76-6](/img/structure/B2495263.png)
2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Agents
The compound’s structure contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is similar to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring found in inhibitors of Mtb shikimate dehydrogenase . This enzyme is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria, making it a promising target for the development of new-generation antitubercular agents .
Energetic Materials
Compounds with a 1,2,4-triazolo[4,3-b]pyridazine ring have been used in the design of very thermostable energetic materials . These materials exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .
Kinase Inhibitors
Derivatives of the 1,2,4-triazolo[4,3-a]pyrazine ring, which is similar to the 1,2,4-triazolo[4,3-b]pyridazine ring in the compound, have been studied as potential c-Met kinase inhibitors . The c-Met kinase is a promising target for cancer therapy .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is structurally related to the 1,2,4-triazolo[4,3-b]pyridazine ring, has been used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition is a promising strategy for cancer treatment .
DNA Intercalators
Compounds with a 1,2,4-triazolo[4,3-a]quinoxaline ring, which is similar to the 1,2,4-triazolo[4,3-b]pyridazine ring in the compound, have been found to intercalate DNA . DNA intercalators are used in cancer treatment as they can inhibit DNA replication and transcription .
Mecanismo De Acción
Target of Action
The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target by inhibiting the activity of Shikimate dehydrogenase . This interaction results in the disruption of the biosynthesis of the chorismate end product .
Biochemical Pathways
The affected pathway is the chorismate biosynthesis pathway . The inhibition of Shikimate dehydrogenase disrupts this pathway, leading to a decrease in the production of chorismate . Chorismate is a precursor for the biosynthesis of aromatic amino acids and other aromatic compounds, so its reduction can have significant downstream effects.
Result of Action
The result of the compound’s action is the inhibition of Shikimate dehydrogenase, leading to a decrease in the production of chorismate . This can have significant effects on the growth and survival of organisms that rely on the chorismate biosynthesis pathway .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-23-24-19-11-10-18(25-26(13)19)14-2-6-16(7-3-14)22-20(27)12-28-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPVHPXFRSYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.